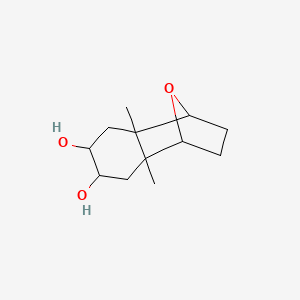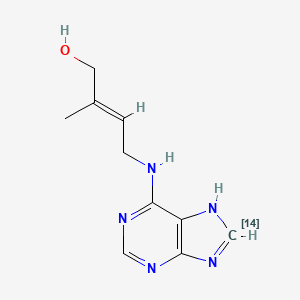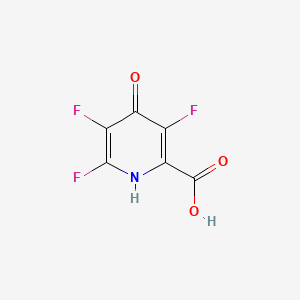
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is a fluorinated derivative of pyridinecarboxylic acid. This compound is characterized by the presence of three fluorine atoms at positions 3, 5, and 6, a hydroxyl group at position 4, and a carboxylic acid group at position 2 on the pyridine ring. The molecular formula is C6H2F3NO3, and it has a molecular weight of 193.08 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 4-hydroxy-2-pyridinecarboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes steps like halogenation, hydroxylation, and carboxylation, followed by purification through crystallization or chromatography .
化学反应分析
Types of Reactions
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
科学研究应用
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
作用机制
The mechanism of action of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid involves its ability to interact with metal ions and other molecules through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, while the fluorine atoms can influence the electronic properties of the compound . These interactions can affect various molecular targets and pathways, making the compound useful in different applications.
相似化合物的比较
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks fluorine atoms.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Carboxylic acid group at position 4.
Uniqueness
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to participate in unique interactions with other molecules .
属性
分子式 |
C6H2F3NO3 |
|---|---|
分子量 |
193.08 g/mol |
IUPAC 名称 |
3,5,6-trifluoro-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H2F3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13) |
InChI 键 |
PVQDXAGXFVVXGG-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(NC(=C(C1=O)F)F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)


![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)
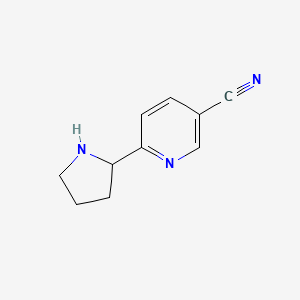

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
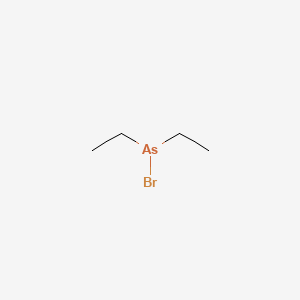
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
